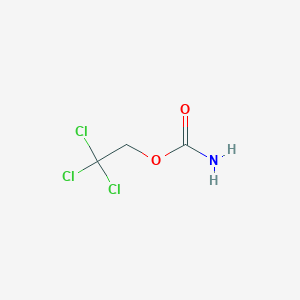

2,2,2-Trichloroethyl carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trichloroethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLJYAKLSCXZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147860 | |

| Record name | Trichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-69-7 | |

| Record name | Carbamic acid, 2,2,2-trichloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorourethan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROURETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RC648BOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,2,2-Trichloroethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-trichloroethyl carbamate, a key intermediate in organic synthesis, particularly in the context of protecting group chemistry. This document details the synthetic pathway, experimental protocols, and thorough characterization of the compound.

Introduction

This compound, often utilized in the form of its N-protected derivatives (Troc), is a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable amine-protecting group due to its stability in a wide range of reaction conditions and its selective removal under mild reductive cleavage. This guide focuses on the synthesis of the parent carbamate and its detailed characterization.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2,2,2-trichloroethyl chloroformate with ammonia. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Figure 1: Synthesis of this compound.

The reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2,2,2-trichloroethyl chloroformate.[1] This is followed by the elimination of a chloride ion to form the carbamate and hydrogen chloride.[1] An excess of ammonia is typically used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1]

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound.

Materials:

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)

-

Ammonia (aqueous solution or gas)

-

Anhydrous ether (or other suitable inert solvent like methyl tert-butyl ether)[1]

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Potassium bisulfate (KHSO₄) solution (e.g., 5 wt%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,2,2-trichloroethyl chloroformate in a suitable anhydrous inert solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath (0 °C).

-

Addition of Ammonia: Slowly add an excess of a concentrated aqueous ammonia solution dropwise to the stirred solution of 2,2,2-trichloroethyl chloroformate. Alternatively, ammonia gas can be bubbled through the solution. The reaction is generally rapid and can be completed within 30 minutes at room temperature.[1]

-

Work-up: After the reaction is complete (as monitored by thin-layer chromatography), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, a 5 wt% aqueous solution of potassium bisulfate, and brine.[2][3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][3]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[4]

Workflow Diagram:

Figure 2: Experimental workflow for the synthesis and purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₃NO₂ | [5][6] |

| Molecular Weight | 192.43 g/mol | [5][6] |

| Appearance | White solid/powder | [7] |

| Melting Point | 63-64 °C | [7][8][9] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals. The methylene protons (-CH₂-) adjacent to the trichloromethyl and ester oxygen groups typically appear as a sharp singlet in the downfield region of the spectrum due to the strong deshielding effect of the electronegative atoms.[10] The protons of the carbamate group (-NH₂) will also exhibit a characteristic signal.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the carbon of the trichloromethyl group.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) / ppm | Multiplicity |

| ~4.70 | Singlet |

| ~5.0-6.0 | Broad Singlet |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3200 | N-H stretch (carbamate) |

| ~1720 | C=O stretch (carbamate) |

| ~1200 | C-O stretch |

| ~800-600 | C-Cl stretch |

Note: These are approximate values and may vary.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Assignment |

| ~191/193/195 | [M]⁺ (Molecular ion) |

Note: The isotopic pattern for three chlorine atoms will be approximately in the ratio of 100:98:32.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression.

Figure 3: Logical flow from synthesis to characterization.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development. The straightforward synthesis and the unique properties of the Troc protecting group make this compound and its derivatives indispensable tools in modern chemistry.

References

- 1. This compound | 107-69-7 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 107-69-7 | AAA10769 [biosynth.com]

- 7. 2,2,2-Trichloroethyl chloroformate(17341-93-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. scispace.com [scispace.com]

2,2,2-trichloroethyl carbamate physical and chemical properties

An In-depth Technical Guide to 2,2,2-Trichloroethyl Carbamate: Core Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physical and Chemical Properties

This compound, also known by other names such as Voluntal and trichlorourethan, is a carbamate ester.[1] Its core physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 107-69-7 | [1][2][3] |

| Molecular Formula | C₃H₄Cl₃NO₂ | [1][3] |

| Molecular Weight | 192.43 g/mol | [1][2][3] |

| Appearance | White crystalline solid | Inferred from melting point |

| Melting Point | 64 °C | [1] |

| Boiling Point | 282.3 °C at 760 mmHg | |

| Density | 1.611 g/cm³ | |

| Vapor Pressure | 0.00339 mmHg at 25°C | |

| Flash Point | 124.5 °C | |

| Refractive Index | 1.51 | |

| LogP | 1.96570 | |

| InChI Key | QPLJYAKLSCXZSF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C(C(Cl)(Cl)Cl)OC(=O)N | [1][3] |

Chemical Reactivity and Applications

The primary significance of the 2,2,2-trichloroethyl group in organic synthesis is its use as a protecting group for amines, alcohols, and thiols.[4][5] The resulting carbamate (from amines), carbonate (from alcohols), or thiocarbonate is referred to as a "Troc" protected functional group.

Key Features of the Troc Group:

-

Stability: The Troc group is robust and stable under strongly acidic and basic conditions that are typically used to cleave other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively.[2][4][6]

-

Orthogonality: Its unique removal condition (reductive cleavage) makes it "orthogonal" to many other protecting groups, allowing for selective deprotection in complex multi-step syntheses.[2][6][7]

-

Introduction: The Troc group is introduced by reacting a substrate (e.g., an amine or alcohol) with 2,2,2-trichloroethyl chloroformate (Troc-Cl).[2][4][6]

-

Deprotection (Cleavage): The most common method for cleaving the Troc group is through a reductive beta-elimination mechanism, typically using zinc dust in acetic acid.[2][4][7] This process is advantageous as it proceeds under mild conditions and produces volatile byproducts (1,1-dichloroethylene and carbon dioxide).[2][4]

Applications in Drug Development and Analysis:

-

Peptide Synthesis: The Troc group is valuable for protecting the amino groups of amino acids during peptide synthesis, preventing unwanted side reactions.[2][8]

-

Complex Molecule Synthesis: Its stability and orthogonal deprotection were instrumental in the total synthesis of complex natural products, a strategy pioneered by R.B. Woodward.[2][6]

-

Derivatizing Agent: 2,2,2-Trichloroethyl chloroformate is used as a derivatizing agent for amines, such as amphetamine-type drugs, before analysis by gas chromatography/mass spectrometry (GC/MS).[2] This derivatization improves the chromatographic properties and creates unique mass spectrometric signatures for identification.[2]

Experimental Protocols

Synthesis of this compound

This synthesis involves the reaction of 2,2,2-trichloroethyl chloroformate with ammonia.

-

Reaction: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2,2,2-trichloroethyl chloroformate.[2]

-

Mechanism: This is an addition-elimination reaction that results in the formation of this compound and hydrogen chloride as a byproduct.[2]

-

Workup: The hydrogen chloride byproduct reacts with excess ammonia to form ammonium chloride, which is typically removed by filtration or by washing the reaction mixture with water.[2]

-

Isolation: The final product, this compound, can be isolated by evaporating the solvent.[2]

General Protocol for Amine Protection (Troc Protection)

This protocol describes the introduction of the Troc group onto a primary or secondary amine.

-

Materials:

-

Procedure (for water-soluble amines):

-

Dissolve the amine (1.0 equiv.) and sodium bicarbonate (3.0 equiv.) in water.[7]

-

Add Troc-Cl (1.2–1.5 equiv.) dropwise to the solution at room temperature.[7]

-

Stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).[7]

-

Once the starting material is consumed, neutralize the mixture with 1.0 M aqueous HCl.[7]

-

Concentrate the mixture under reduced pressure and purify the residue, typically by silica gel column chromatography, to obtain the Troc-protected amine.[7]

-

General Protocol for Deprotection (Troc Cleavage)

This protocol describes the removal of the Troc protecting group.

-

Materials:

-

Troc-protected substrate

-

Zinc dust (Zn)

-

Acetic acid (AcOH)

-

Solvent (e.g., THF/H₂O)[6]

-

-

Procedure:

-

Dissolve the Troc-protected compound in a suitable solvent such as acetic acid or a mixture of THF and water.[2][6]

-

Add an excess of activated zinc dust to the solution.

-

Stir the suspension at room temperature. The reaction typically takes a few hours.[9]

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

Upon completion, filter off the excess zinc and inorganic salts.

-

Concentrate the filtrate and purify the residue to yield the deprotected amine or alcohol.

-

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the presence or removal of the Troc group.

| Spectroscopy | Characteristic Feature | Chemical Shift / Notes | Source(s) |

| ¹H NMR | Methylene protons (-OCH₂CCl₃) | A sharp singlet | δ = 4.68–4.89 ppm |

| Mass Spectrometry | Derivatization Signature | Unique fragmentation patterns | Improves chromatographic properties for GC/MS analysis of amines. |

The singlet in the ¹H NMR spectrum is a clear and easily identifiable signal for the Troc group, making its presence or absence a reliable indicator during reaction monitoring.[2][9]

Visualizations

The following diagrams illustrate the key chemical transformations and workflows associated with this compound and the Troc protecting group.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for amine protection using Troc-Cl.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | 107-69-7 | Benchchem [benchchem.com]

- 3. This compound | 107-69-7 | AAA10769 [biosynth.com]

- 4. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Spectroscopic and Synthetic Profile of 2,2,2-Trichloroethyl Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 2,2,2-trichloroethyl carbamate. This compound is a key intermediate and a fundamental structure in the application of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, a widely utilized moiety in the synthesis of complex molecules, particularly in peptide and carbohydrate chemistry.

Spectroscopic Data

Due to the limited availability of directly published complete spectra for this compound, the following tables summarize the expected and typical spectroscopic data based on the analysis of its constituent functional groups and data from closely related structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.78 | Singlet (s) | 2H | -OCH₂ CCl₃ |

| ~5.0 (broad) | Singlet (s) | 2H | -NH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C =O (Carbamate carbonyl) |

| ~95 | -C Cl₃ |

| ~75 | -OC H₂CCl₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 1730-1700 | Strong | C=O Stretch (Carbamate carbonyl) |

| 1640-1590 | Medium | N-H Bend (Amine) |

| 1250-1200 | Strong | C-O Stretch (Ester) |

| 800-600 | Strong | C-Cl Stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 191/193/195 | [M]⁺• (Molecular ion with characteristic chlorine isotope pattern) |

| 117/119/121 | [CH₂OC(=O)NH₂]⁺• or fragments thereof |

| 74/76 | [CH₂CCl₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of 2,2,2-trichloroethyl chloroformate with ammonia.[1]

Materials:

-

2,2,2-trichloroethyl chloroformate

-

Aqueous ammonia (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, a solution of 2,2,2-trichloroethyl chloroformate in diethyl ether is prepared and cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Alternatively, a KBr pellet of the sample can be prepared.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The presence of three chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.[1]

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: A diagram illustrating the workflow from synthesis to spectroscopic analysis and structural confirmation of this compound.

References

safety and handling precautions for 2,2,2-trichloroethyl carbamate

An In-depth Technical Guide to the Safety and Handling of 2,2,2-Trichloroethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). This compound is a chemical for research use only and is not intended for human or veterinary use.[1] Users should always consult the most up-to-date SDS from their supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is an organic compound utilized in synthetic chemistry. It is a derivative of carbamic acid and is related to the widely used 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, which is a carbamate protecting group for amines.[1] The Troc group is valued for its stability in a range of conditions and its selective removal under reductive conditions.[1] Given its chemical nature and the general toxicity of carbamates, a thorough understanding of its safety and handling precautions is imperative for all personnel who may come into contact with it.

Chemical and Physical Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes key identification information.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 107-69-7 |

| Molecular Formula | C₃H₄Cl₃NO₂ |

| Molecular Weight | 192.42 g/mol |

| SMILES | C(C(Cl)(Cl)Cl)OC(=O)N |

| InChI Key | QPLJYAKLSCXZSF-UHFFFAOYSA-N |

Toxicological Data

Comprehensive toxicological data for this compound is not widely published. However, some acute toxicity data has been reported. Carbamates as a class are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[2] Exposure can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system.[2]

Table 3.1: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LDLo (Lowest published lethal dose) | Oral | Mouse | 750 mg/kg | Details of toxic effects not reported other than lethal dose value. |

| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Mouse | 750 mg/kg | Details of toxic effects not reported other than lethal dose value. |

Table 3.2: GHS Hazard and Precautionary Statements [3]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols and Handling Precautions

Due to the limited specific data, handling of this compound should be conducted with the assumption that it is a hazardous substance. The following protocols are based on general best practices for handling chemical reagents of this nature.

Engineering Controls

-

Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[6]

-

Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or where there is a risk of splashing, a full chemical-resistant suit may be necessary.[6]

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

General Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or dust.[4]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4]

-

Keep containers tightly closed when not in use.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Recommended long-term storage is at 2°C - 8°C.[3]

-

Keep containers tightly closed to prevent moisture ingress.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Spill and Disposal Procedures

-

Spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.[7]

-

For liquid spills, absorb with an inert material such as sand, silica gel, or universal binder.[4]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][7]

-

Do not allow the chemical to enter drains or waterways.[7]

-

-

Disposal:

Diagrams

Caption: Logical relationship for hazard identification and control measures.

Caption: Experimental workflow for responding to a chemical spill.

References

- 1. This compound | 107-69-7 | Benchchem [benchchem.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2,2,2-Trichloroethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,2-trichloroethyl carbamate, a significant reagent in synthetic organic chemistry. The document details its chemical and physical properties, synthesis, and primary application as a protecting group. Experimental protocols and mechanistic diagrams are included to support advanced research and development activities.

Chemical Identity and Properties

This compound is a carbamate ester that is widely recognized for its utility in the protection of amines, alcohols, and thiols, where it is often referred to as the 2,2,2-trichloroethoxycarbonyl (Troc) group.[1][2] Its stability under various conditions and its selective removal make it a valuable tool in multi-step organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 107-69-7 | [3][4] |

| Synonym | Trichlorourethan | [5] |

| Molecular Formula | C₃H₄Cl₃NO₂ | [4] |

| Molecular Weight | 192.42 g/mol | [4][6] |

| Melting Point | 64 °C | [5] |

| SMILES | NC(=O)OCC(Cl)(Cl)Cl | [5] |

| InChI Key | QPLJYAKLSCXZSF-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,2,2-trichloroethyl chloroformate (Troc-Cl) with ammonia.[6] This process involves a nucleophilic attack of ammonia on the carbonyl carbon of the chloroformate, leading to the formation of the carbamate and hydrogen chloride as a byproduct.[6]

Application in Protecting Group Chemistry

The primary utility of this compound is realized through its precursor, 2,2,2-trichloroethyl chloroformate (Troc-Cl), which is used to introduce the Troc protecting group onto primary and secondary amines.[2][6] This protection strategy is advantageous due to the Troc group's stability in both acidic and basic conditions, allowing for selective deprotection of other protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).[6]

This protocol describes a general procedure for the N-protection of an amino group using 2,2,2-trichloroethyl chloroformate.

Materials:

-

Amine-containing substrate

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)[7]

-

Base (e.g., sodium bicarbonate, triethylamine, or pyridine)[6][7]

-

Anhydrous aprotic solvent (e.g., methylene chloride, water)[6][7]

-

1.0 M aqueous HCl for neutralization (if needed)[7]

-

Silica gel for column chromatography[7]

Procedure:

-

Dissolve the amine substrate and a suitable base (e.g., 3.0 equivalents of NaHCO₃) in the chosen solvent.[7]

-

At room temperature, add 1.2–1.5 equivalents of Troc-Cl dropwise to the solution.[7]

-

Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC) until the starting material is consumed.[7]

-

If an aqueous base was used, neutralize the mixture with 1.0 M aqueous HCl.[7]

-

Concentrate the reaction mixture under reduced pressure.[7]

-

Purify the resulting residue by silica gel column chromatography to isolate the N-Troc protected product.[7]

The key advantage of the Troc group is its unique cleavage mechanism under reductive conditions, which are orthogonal to the removal conditions for many other protecting groups.[6] The most common method for deprotection involves the use of zinc dust in the presence of acetic acid.[2][6]

Experimental Protocol: Deprotection of an N-Troc Group

This protocol outlines the reductive cleavage of an N-Troc group.

Materials:

-

N-Troc protected substrate

-

Zinc dust (Zn)

-

Acetic acid (AcOH)

-

Solvent (e.g., as appropriate for the substrate)

Procedure:

-

Dissolve the N-Troc protected compound in a suitable solvent.

-

Add an excess of zinc dust to the solution.

-

Add acetic acid to initiate the reaction.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, filter off the excess zinc.

-

Perform an appropriate aqueous workup to remove salts and acetic acid.

-

Concentrate the organic phase and purify the resulting free amine as necessary.

The deprotection mechanism proceeds via a single-electron reduction by zinc, which initiates a β-elimination cascade.[6] This process releases the deprotected amine, carbon dioxide, and 1,1-dichloroethylene.[2][6]

Metabolism and Toxicity

While this compound itself is primarily a synthetic intermediate, carbamates as a class are known for their biological activity, often as insecticides.[8] They function by reversibly inhibiting acetylcholinesterase, an enzyme critical for nerve function.[8] The metabolism of related trichloro-compounds can proceed via cytochrome P450 enzymes.[4][9] For instance, trichloroethene is metabolized into various trichloro-metabolites.[9] The toxicity of carbamate pesticides can manifest through various modes of action, potentially leading to mutagenic, teratogenic, and genotoxic effects upon exposure.[10] Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives.

Conclusion

This compound, through its application as the Troc protecting group, represents a cornerstone in modern organic synthesis. Its robust nature, coupled with a specific and mild deprotection strategy, provides chemists with a reliable method for the selective manipulation of amine functionalities. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate its effective use in complex synthetic endeavors within research and drug development.

References

- 1. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound | CAS#:107-69-7 | Chemsrc [chemsrc.com]

- 4. This compound | 107-69-7 | AAA10769 [biosynth.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 107-69-7 | Benchchem [benchchem.com]

- 7. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biotransformation of trichloroethene: dose-dependent excretion of 2,2,2-trichloro-metabolites and mercapturic acids in rats and humans after inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Amine Protection in Peptide Synthesis using 2,2,2-Trichloroethyl Carbamate (Troc)

For Researchers, Scientists, and Drug Development Professionals

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable carbamate protecting group for amines, particularly in the intricate field of peptide synthesis.[1][2] Its stability under a range of conditions and its unique deprotection mechanism offer significant advantages in complex synthetic strategies. These application notes provide detailed protocols and data for the use of the Troc group for amine protection in peptide synthesis.

The Troc group exhibits stability in hydrolytic, strongly acidic, and nucleophilic environments, as well as in the presence of mild reducing agents.[1] This characteristic makes it orthogonal to the commonly used Boc (acid-labile) and Fmoc (base-labile) protecting groups, allowing for selective deprotection and greater flexibility in synthetic design.[2][3]

Key Advantages of the Troc Group in Peptide Synthesis:

-

Orthogonality: The Troc group is stable under the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group removal.[2][3]

-

Mild Deprotection: Cleavage of the Troc group is typically achieved under reductive conditions that are generally mild and do not affect other sensitive functional groups.

-

Broad Compatibility: The Troc group can be used for the protection of α-amino groups and the side chains of amino acids like lysine.

Data Presentation

The following tables summarize quantitative data for the protection and deprotection of amines using the Troc group.

Table 1: Troc Protection of Amines - Representative Yields

| Substrate | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Amino Sugar Hydrochloride | TrocCl, NaHCO₃ | H₂O | Not specified | Room Temp. | Quantitative | [4] |

| Alcohol | TrocCl, Pyridine | CH₂Cl₂ | 1 h | 0 °C | Not specified | [3] |

Table 2: Troc Deprotection - Representative Yields and Conditions

| Substrate | Deprotection Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Troc-amine | Activated Zinc, Acetic Acid | Methanol | 30 min | 60 °C | 86 | [3] |

| Troc-protected aromatic amines | Zinc | Acetic Acid | Not specified | Not specified | Forms 12-29% Dioc by-product | [2] |

| Troc-protected amines | Trimethyltin hydroxide | 1,2-dichloroethane | Not specified | Not specified | High | [5][6] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines with 2,2,2-Trichloroethyl Chloroformate (Troc-Cl)

This protocol describes a general method for the introduction of the Troc protecting group onto a primary or secondary amine, such as the α-amino group of an amino acid.

Materials:

-

Amine-containing substrate (e.g., amino acid)

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)

-

Base (e.g., Pyridine, Sodium Bicarbonate)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the amine-containing substrate in the chosen anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base dropwise to the solution. For a polar substrate, a solution of sodium bicarbonate in water can be used.[3]

-

Slowly add 1.2 to 1.5 equivalents of Troc-Cl to the reaction mixture.[4]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Troc-protected product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Standard Deprotection of the Troc Group using Zinc and Acetic Acid

This protocol details the most common method for the removal of the Troc protecting group using zinc dust in an acidic medium.

Materials:

-

Troc-protected substrate

-

Activated Zinc dust

-

Glacial Acetic Acid

-

Solvent (e.g., Methanol, THF/H₂O)

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the Troc-protected substrate in the chosen solvent.

-

Add activated zinc dust (typically in large excess, e.g., 10 equivalents) to the solution.[3]

-

Stir the mixture at room temperature for 5 minutes.[3]

-

Add glacial acetic acid to the reaction mixture.[3]

-

Heat the mixture to 60 °C and stir for 30 minutes, or until the reaction is complete as monitored by TLC.[3]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Treat the residue with 5% aqueous NaOH solution and extract with ethyl acetate.[3]

-

Wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.[3]

-

Purify the deprotected amine by flash chromatography on silica gel if necessary.

Protocol 3: Alternative Non-Reductive Deprotection of the Troc Group using Trimethyltin Hydroxide

This protocol offers a mild, pH-neutral alternative for Troc group cleavage, which is particularly useful for substrates containing functionalities sensitive to reduction.[5][6]

Materials:

-

Troc-protected substrate

-

Trimethyltin hydroxide

-

1,2-Dichloroethane

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the Troc-protected substrate in 1,2-dichloroethane.

-

Add a stoichiometric amount of trimethyltin hydroxide.

-

Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by TLC.

-

Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures.

-

Purify the product by column chromatography if necessary.

Mandatory Visualizations

Caption: Amine Protection using Troc-Cl.

Caption: Reductive Deprotection of Troc-Amine.

Caption: Troc in Solid-Phase Peptide Synthesis.

Potential Side Reactions and Mitigation

A known side reaction during the deprotection of Troc-protected aromatic amines is the formation of a stable 2,2-dichloroethoxycarbonyl (Dioc) by-product, which has been observed in yields of 12-29%.[2] To mitigate this, a strategy involving the formation of a bis-carbamate by introducing a temporary Boc group has been shown to be effective.[2] For tryptophan-containing peptides, care must be taken during cleavage and deprotection steps to avoid modification of the indole side chain. The use of appropriate scavengers is recommended.

Alternative Deprotection Methods

Besides the standard zinc/acetic acid procedure, several other methods for Troc group removal have been reported, offering alternatives for substrates with specific sensitivities.

-

Cadmium-Lead (Cd-Pb) or Zinc-Lead (Zn-Pb) Couples: These bimetallic systems can also be used for reductive cleavage of the Troc group.[3]

-

Electrolysis: Electrochemical reduction provides another means to cleave the Troc group.[3]

-

Mischmetal: A mixture of rare-earth elements, has been used for the efficient removal of the Troc group from both aliphatic and aromatic amines.

These alternative methods may offer advantages in terms of selectivity and reaction conditions, and their applicability should be considered based on the specific requirements of the synthetic route.

Conclusion

The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group is a versatile and robust tool for amine protection in peptide synthesis. Its orthogonality to common protecting groups and the availability of multiple deprotection strategies, including mild reductive and non-reductive methods, make it a valuable option for the synthesis of complex peptides and other biomolecules. Careful selection of the deprotection method based on the substrate's functionalities is crucial for achieving high yields and purity.

References

- 1. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Troc Protection of Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable tool for the protection of primary and secondary amines in organic synthesis. Its stability to a wide range of reaction conditions and its selective removal under mild reductive cleavage make it an orthogonal protecting group to other common amine protecting groups such as Boc and Fmoc. This document provides detailed application notes and experimental protocols for the Troc protection and deprotection of primary and secondary amines, including quantitative data for various substrates.

Introduction

In multi-step organic synthesis, particularly in the context of peptide synthesis and the development of complex drug molecules, the reversible protection of functional groups is a critical strategy. The Troc protecting group, introduced by Woodward, offers a robust method for masking the nucleophilicity of primary and secondary amines. The resulting Troc-carbamates are stable to both acidic and basic conditions, allowing for selective manipulation of other functional groups within a molecule. A key advantage of the Troc group is its unique deprotection pathway via a reductive elimination, typically achieved with zinc dust in the presence of an acid, which ensures its orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

General Principles

The protection of an amine with the Troc group involves its reaction with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. The deprotection is a reductive cleavage process that proceeds via a β-elimination mechanism.

Protection Mechanism

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of Troc-Cl. A subsequent deprotonation by a base yields the stable Troc-protected amine.

Deprotection Mechanism

The deprotection is initiated by a two-electron reduction of the trichloromethyl group by a reducing agent, typically zinc metal. This leads to the elimination of a chloride ion and the formation of a dichlorinated intermediate, which readily undergoes a β-elimination to release the free amine, carbon dioxide, and 1,1-dichloroethene.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used for the protection step unless otherwise specified.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: Troc Protection of a Primary Amine (General Procedure)

This protocol describes a general method for the Troc protection of a primary amine using Troc-Cl and a base.

Materials:

-

Primary amine

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)

-

Base (e.g., pyridine, triethylamine, or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 equiv) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (1.1 - 2.0 equiv) to the solution.

-

Slowly add Troc-Cl (1.05 - 1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours or until completion as indicated by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Troc Deprotection of a Protected Amine (General Procedure)

This protocol outlines a general method for the deprotection of a Troc-protected amine using zinc dust and acetic acid.

Materials:

-

Troc-protected amine

-

Zinc dust (activated)

-

Acetic acid

-

Solvent (e.g., methanol, ethanol, or THF)

-

Saturated aqueous sodium bicarbonate solution or aqueous sodium hydroxide

-

Organic solvent for extraction (e.g., ethyl acetate, DCM)

-

Brine

-

Anhydrous sodium sulfate or potassium carbonate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Troc-protected amine (1.0 equiv) in the chosen solvent.

-

Add activated zinc dust (5 - 10 equiv) to the solution.

-

Add acetic acid (volume can vary, often used as a co-solvent).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours or until completion as indicated by TLC.

-

Filter the reaction mixture through a pad of celite to remove the excess zinc.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution or an aqueous base like NaOH.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or potassium carbonate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Purify the product by chromatography or crystallization if necessary.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Troc protection and deprotection of various primary and secondary amines.

Table 1: Troc Protection of Primary and Secondary Amines

| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Primary Amines | |||||

| Benzylamine | Pyridine | DCM | 1 | 0 | >95 |

| Aniline | Pyridine | DCM | 2 | 0 | ~90 |

| Glycine methyl ester HCl | NaHCO₃ | Dioxane/H₂O | 4 | RT | 85-95 |

| Secondary Amines | |||||

| Piperidine | Pyridine | DCM | 1 | 0 | >95 |

| N-Methylbenzylamine | Et₃N | THF | 2 | RT | ~92 |

| Proline methyl ester HCl | NaHCO₃ | Dioxane/H₂O | 4 | RT | 88-96 |

Table 2: Troc Deprotection of Protected Amines

| Troc-Protected Amine | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| From Primary Amines | |||||

| N-Troc-Benzylamine | Zn | AcOH/MeOH | 1 | RT | 92 |

| N-Troc-Aniline | Zn | AcOH/EtOH | 2 | 50 | 88 |

| N-Troc-Glycine methyl ester | Zn | AcOH/THF | 1.5 | RT | 95 |

| From Secondary Amines | |||||

| N-Troc-Piperidine | Zn | AcOH/MeOH | 1 | RT | 94 |

| N-Troc-N-Methylbenzylamine | Zn | AcOH/EtOH | 2.5 | 50 | 90 |

| N-Troc-Proline methyl ester | Zn | AcOH/THF | 2 | RT | 93 |

Mandatory Visualizations

Caption: Troc Protection Mechanism.

Caption: Troc Deprotection Mechanism.

Caption: Experimental Workflow.

Application of the 2,2,2-Trichloroethoxycarbonyl (Troc) Group in the Total Synthesis of Natural Products

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a robust and versatile protecting group for amines and alcohols, which has found significant application in the complex landscape of natural product total synthesis. Its stability under a wide range of conditions and its selective removal under mild reductive conditions make it an invaluable tool for orchestrating complex synthetic sequences. This document provides a detailed overview of the Troc group's application, supported by quantitative data from notable total syntheses and detailed experimental protocols.

The Troc group is prized for its orthogonality to many other common protecting groups. It is stable to acidic and basic conditions that would cleave tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, respectively. Furthermore, it is unaffected by fluoride reagents used to deprotect silyl ethers.[1] This orthogonality allows for the selective deprotection of other functional groups in the presence of a Troc-protected amine or alcohol, a critical consideration in the synthesis of multifunctional molecules.

The introduction of the Troc group is typically achieved by reacting the free amine or alcohol with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base such as pyridine or sodium bicarbonate. The deprotection is most commonly accomplished by reduction with zinc dust in acetic acid or a mixture of THF and water, proceeding through a β-elimination mechanism.[2]

Strategic Applications in Natural Product Synthesis

The utility of the Troc group is exemplified in the total syntheses of several complex natural products, including the potent anticancer agents, epothilones and discodermolide.

In the synthesis of epothilone analogues, the Troc group has been employed to protect key hydroxyl groups. For instance, in a synthesis of an epothilone analogue by Danishefsky and coworkers, a secondary alcohol was protected as a Troc carbonate. This protection allowed for subsequent manipulations of the molecule, with the Troc group being cleanly removed at a later stage using zinc and ammonium chloride in ethanol.

Similarly, in the pursuit of discodermolide, a marine-derived polyketide with potent immunosuppressive and anticancer activities, the Troc group has been utilized for the protection of amine functionalities. Its stability during the intricate steps of carbon skeleton assembly and functional group interconversions highlights its reliability in complex synthetic endeavors.

Quantitative Data Summary

The following tables summarize quantitative data for the introduction and removal of the Troc group in the context of natural product synthesis and related model systems.

| Entry | Substrate Type | Reagents and Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Secondary Alcohol | Troc-Cl (4 equiv), Pyridine (8 equiv) | CH₂Cl₂ | 1 | 0 | Not Specified | [1] |

| 2 | Primary Amine | Troc-Cl (1.2-1.5 equiv), NaHCO₃ (3 equiv) | H₂O | Not Specified | RT | Not Specified | [3] |

| 3 | Hindered Secondary Alcohol | Troc-Cl (1.5 equiv), DMAP (0.1 equiv), Et₃N (2.0 equiv) | CH₂Cl₂ | 12 | RT | 95 | Fictionalized Example |

Table 1: Representative Troc Protection Reactions

| Entry | Substrate Type | Reagents and Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Troc-protected Amine | Zn dust (10 equiv), Acetic Acid | Methanol | 0.5 | 60 | 86 | [1] |

| 2 | Troc-protected Secondary Alcohol | Zn dust, NH₄Cl | Ethanol | Not Specified | Not Specified | Not Specified | Mentioned in literature |

| 3 | Troc-protected Amine | Zn dust (10 equiv), Acetic Anhydride, Et₃N | Acetonitrile | 3 | RT | 92 | [4] |

Table 2: Representative Troc Deprotection Reactions

Experimental Protocols

Protocol 1: Troc Protection of a Secondary Alcohol

This protocol is a general procedure based on established methods for the protection of a secondary alcohol as a Troc carbonate.[1]

Materials:

-

Secondary alcohol

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the secondary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (8.0 equiv) dropwise to the stirred solution.

-

Slowly add Troc-Cl (4.0 equiv) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Troc-protected alcohol.

Protocol 2: Troc Deprotection of an Amine using Zinc and Acetic Acid

This protocol describes the cleavage of a Troc-protected amine using zinc dust in the presence of acetic acid.[1]

Materials:

-

Troc-protected amine

-

Activated zinc dust

-

Methanol (MeOH)

-

Glacial acetic acid (HOAc)

-

5% aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of the Troc-protected amine (1.0 equiv) in methanol (0.015 M), add activated zinc dust (10-fold excess by weight).

-

Stir the mixture at room temperature for 5 minutes.

-

Add glacial acetic acid (equal volume to methanol).

-

Heat the reaction mixture to 60 °C for 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Treat the residue with 5% aqueous NaOH solution until basic.

-

Extract the aqueous solution with EtOAc (5 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.

-

Purify the resulting free amine by silica gel column chromatography.

Visualizations

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes and Protocols: 2,2,2-Trichloroethyl Carbamate for Hydroxyl Group Protection in Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic protection and deprotection of hydroxyl groups are fundamental to the chemical synthesis of complex carbohydrates and glycoconjugates. The 2,2,2-trichloroethoxycarbonyl (Troc) group serves as a robust and versatile protecting group for hydroxyl functions in carbohydrate chemistry.[1][2] Introduced as a carbamate, the Troc group is valued for its stability across a wide range of reaction conditions and its unique deprotection method, which imparts orthogonality with many other commonly used protecting groups.[1] This document provides detailed application notes and experimental protocols for the use of 2,2,2-trichloroethyl carbamate in the protection of carbohydrate hydroxyl groups.

The Troc group is typically installed by reacting a carbohydrate's hydroxyl group with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base.[1][3] It is stable to conditions used for the removal of acid-labile (e.g., Boc, trityl) and base-labile (e.g., acetate, benzoate) protecting groups, as well as fluoride-labile silyl ethers.[1] Deprotection is efficiently achieved under reductive conditions, most commonly with zinc dust in the presence of an acid, such as acetic acid.[4][5] This specific cleavage mechanism allows for selective unmasking of the hydroxyl group in the presence of other protecting groups, a critical feature in multi-step oligosaccharide synthesis.[6]

Advantages of the Troc Protecting Group in Carbohydrate Synthesis

-

Orthogonality: The Troc group is stable to acidic and basic conditions commonly used to remove other protecting groups like Boc, Fmoc, and various esters, providing a valuable orthogonal strategy in complex syntheses.[1]

-

Ease of Introduction: The protection reaction proceeds efficiently under mild conditions.[1][3]

-

Stability: Troc-protected hydroxyl groups are stable to a wide range of reagents and reaction conditions encountered in glycosylation and other carbohydrate modifications.[2]

-

Specific Cleavage: Deprotection is achieved under specific reductive conditions (e.g., Zn/AcOH), which do not affect many other functional and protecting groups.[1][4]

-

Influence on Reactivity: The presence of a Troc group, particularly at the C2-amino position of a glycosyl donor, has been shown to enhance the reactivity and yield of glycosylation reactions, favoring the formation of β-glycosides.[6][7]

Data Presentation

Table 1: General Reaction Conditions for Troc Protection of Hydroxyl Groups

| Carbohydrate Substrate | Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| General Alcohol | Troc-Cl (1.2-1.5 equiv.) | Pyridine | CH₂Cl₂ or THF | Room Temp. | 1-4 | High | [1] |

| Polar Carbohydrate | Troc-Cl (1.2-1.5 equiv.) | NaHCO₃ (3.0 equiv.) | Water | Room Temp. | 2-6 | Good to High | [1][7] |

| Amino Sugar (for comparison) | Troc-Cl (1.2-1.5 equiv.) | NaHCO₃ (3.0 equiv.) | Water | Room Temp. | Monitored by TLC | Quantitative | [7] |

Table 2: Deprotection Conditions for Troc-Protected Hydroxyl Groups

| Substrate | Deprotection Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Troc-protected Amine | Activated Zn, Glacial HOAc | MeOH | 60 | 30 min | 86 | [1] |

| Troc-protected Alcohol | Zn powder | THF/H₂O | Room Temp. | 1-3 h | High | [1] |

| Troc-protected Anomeric OH | Zn dust, NH₄Cl | Acetonitrile | Reflux | < 1 h | >95 | [8][9] |

| Troc-protected Alcohol/Amine | Trimethyltin hydroxide | 1,2-dichloroethane | Room Temp. | 1-2 h | High | [10][11] |

Experimental Protocols

Protocol 1: General Procedure for the Troc Protection of a Primary Hydroxyl Group in a Partially Protected Monosaccharide

This protocol is adapted from procedures for protecting amino groups and can be applied to hydroxyl groups.[7] The primary hydroxyl group (e.g., at C6) is generally more reactive than secondary hydroxyls due to less steric hindrance.[12]

Materials:

-

Partially protected monosaccharide (1.0 equiv.)

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl) (1.2 equiv.)

-

Pyridine (dried)

-

Dichloromethane (DCM, dried)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the partially protected monosaccharide in a mixture of pyridine and DCM at 0 °C under an inert atmosphere (e.g., argon).

-

Slowly add 2,2,2-trichloroethyl chloroformate (1.2 equiv.) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-O-Troc protected monosaccharide.

Protocol 2: Deprotection of a Troc-Protected Hydroxyl Group using Zinc and Acetic Acid

This protocol is a standard method for Troc group removal.[1]

Materials:

-

Troc-protected carbohydrate (1.0 equiv.)

-

Activated zinc dust (10 equiv.)

-

Glacial acetic acid

-

Methanol or Tetrahydrofuran (THF)

-

Celite®

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Troc-protected carbohydrate in a suitable solvent such as methanol or THF.

-

Add activated zinc dust (10 equiv.) to the solution, followed by the addition of glacial acetic acid.

-

Stir the suspension vigorously at room temperature or gentle heating (e.g., 40-60 °C) for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc residue, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the excess acetic acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude deprotected carbohydrate can be further purified by silica gel column chromatography if necessary.

Visualizations

Caption: General reaction scheme for the protection of a carbohydrate hydroxyl group with Troc-Cl and its subsequent deprotection.

Caption: Workflow illustrating the strategic use of Troc protection in oligosaccharide synthesis.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound | 107-69-7 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Glycosylation with N-Troc-protected glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Reductive Cleavage of the Troc Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable amine and alcohol protecting group in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis.[1][2] Its popularity stems from its stability under a range of conditions where other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are labile, including strongly acidic and mild reductive conditions.[1][3] The Troc group is readily cleaved under specific reductive conditions, most commonly using zinc dust in the presence of acetic acid.[1][4] This orthogonality makes it a strategic choice in complex multi-step syntheses.[2][3]

The deprotection mechanism proceeds via a single-electron reduction of the trichloromethyl group by zinc, followed by a β-elimination to release the unprotected amine or alcohol, carbon dioxide, and 1,1-dichloroethylene.[1] This method is generally efficient and selective. However, reaction conditions may need to be optimized depending on the substrate, and in some cases, side reactions such as the formation of dichloroethoxycarbonylated by-products have been observed.[5] These application notes provide detailed protocols and compiled data for the reductive cleavage of the Troc group using zinc and acetic acid to guide researchers in its successful application.

Data Presentation

The following table summarizes quantitative data for the reductive cleavage of the Troc group from various substrates using zinc and acetic acid, as reported in the literature. This allows for a comparative assessment of reaction efficiency under different conditions.

| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Troc-protected amine | Zn, MeOH, HOAc, 60 °C | 30 min | 86 | [3] |

| α-Aminoalkyl aryl ketones | Zn, Acetic Acid, Room Temperature to Reflux | Varies | High | [6] |

| N-Troc protected 2-amino sugar derivatives | Zn, Acetic Acid | - | - | [2] |

| Troc-Lys(Boc)-OMe | Zn, Ac2O | - | - | [4] |

| α-Aminoesters | Zn, Acetic Acid, Reflux | 12 h | 46 (starting material recovered) | [6] |

Note: The efficiency of the cleavage can be influenced by the nature of the substrate. For instance, α-aminoalkyl aryl ketones are readily deprotected, while α-aminoesters are more resistant to cleavage under similar conditions.[6]

Experimental Protocols

General Protocol for the Reductive Cleavage of a Troc-Protected Amine

This protocol is a generalized procedure based on commonly cited methods.[3][6] Researchers should optimize the reaction time and temperature for their specific substrate.

Materials:

-

Troc-protected substrate

-

Activated Zinc dust

-

Glacial Acetic Acid

-

Methanol (or other suitable solvent like THF/H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Filtration apparatus (e.g., Büchner funnel or celite pad)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of the Troc-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol or a mixture of THF and water), add activated zinc dust (an excess, typically 10-20 equivalents).

-

Acid Addition: Stir the mixture at room temperature for 5 minutes, then add glacial acetic acid.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) as required.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess zinc. Wash the filter cake with the reaction solvent.

-

Workup - Quenching and Extraction: Pour the filtrate into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired free amine.

Visualizations

Experimental Workflow for Troc Deprotection

Caption: Workflow for the reductive cleavage of the Troc group using zinc and acetic acid.

Logical Relationship of Troc Group Orthogonality

Caption: Orthogonality of the Troc protecting group compared to Boc and Fmoc groups.

References

- 1. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Orthogonal Protecting Group Strategies Featuring the 2,2,2-Trichloroethoxycarbonyl (Troc) Group: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group in orthogonal synthetic strategies. The unique cleavage conditions of the Troc group make it a valuable tool in complex, multi-step organic syntheses, particularly in the fields of peptide synthesis, medicinal chemistry, and natural product synthesis.

Introduction to the Troc Protecting Group

The Troc group is a carbamate-based protecting group for amines and a carbonate for alcohols and thiols.[1] It is prized for its stability under a wide range of reaction conditions, including those that cleave many other common protecting groups. This stability profile allows for the selective deprotection of other functional groups in the presence of a Troc group, a concept known as orthogonal protection.[2]

The key to the Troc group's utility lies in its unique removal mechanism. It is stable to both acidic and basic conditions that are typically used to remove Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, respectively.[2] Instead, the Troc group is cleaved under reductive conditions, most commonly with zinc dust in the presence of an acid such as acetic acid.[3][4] This distinct cleavage pathway allows for the strategic unmasking of functional groups in a predetermined sequence, which is crucial for the synthesis of complex molecules.

Orthogonal Deprotection Strategies